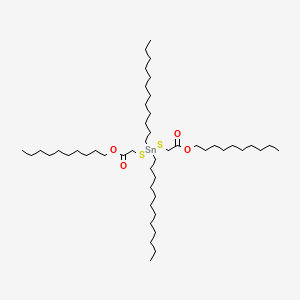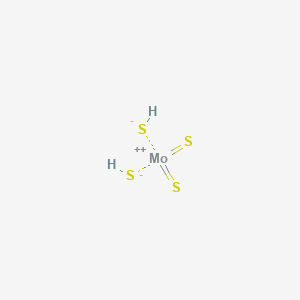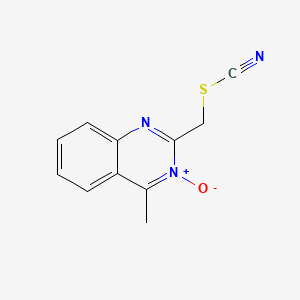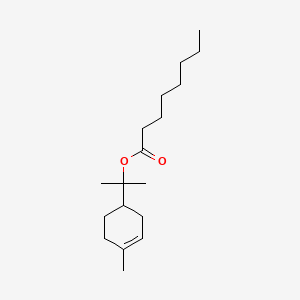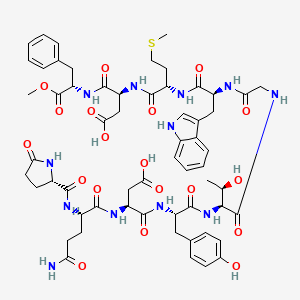
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester is a synthetic peptide analog of the natural peptide caerulein. It is known for its complex structure and significant biological activity. The compound has a molecular formula of C59H74N12O19S and a molecular weight of 1287.4 g/mol. It is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and esterification. The process typically starts with the protection of amino and carboxyl groups to prevent unwanted reactions. Peptide bonds are formed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of peptide-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in gastrointestinal disorders and as a diagnostic tool for pancreatic function.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the activation of various signaling pathways. The compound primarily targets cholecystokinin (CCK) receptors, which are involved in regulating digestive processes and satiety.
Comparación Con Compuestos Similares
Similar Compounds
Caerulein: The natural peptide from which the synthetic analog is derived.
Cholecystokinin (CCK): A peptide hormone with similar biological activity.
Gastrin: Another peptide hormone involved in digestive processes.
Uniqueness
Caerulein, 4-desulfo-10-l-phenylalanine-, 10-methyl ester is unique due to its synthetic modifications, which enhance its stability and biological activity compared to the natural peptide. These modifications make it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
94135-03-2 |
|---|---|
Fórmula molecular |
C59H74N12O19S |
Peso molecular |
1287.4 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H74N12O19S/c1-30(72)50(71-57(87)40(23-32-13-15-34(73)16-14-32)67-55(85)42(26-48(77)78)68-52(82)38(17-19-45(60)74)65-51(81)37-18-20-46(75)63-37)58(88)62-29-47(76)64-41(25-33-28-61-36-12-8-7-11-35(33)36)54(84)66-39(21-22-91-3)53(83)69-43(27-49(79)80)56(86)70-44(59(89)90-2)24-31-9-5-4-6-10-31/h4-16,28,30,37-44,50,61,72-73H,17-27,29H2,1-3H3,(H2,60,74)(H,62,88)(H,63,75)(H,64,76)(H,65,81)(H,66,84)(H,67,85)(H,68,82)(H,69,83)(H,70,86)(H,71,87)(H,77,78)(H,79,80)/t30-,37+,38+,39+,40+,41+,42+,43+,44+,50+/m1/s1 |
Clave InChI |
CKGYLINKFIOISK-GGWFMQOSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


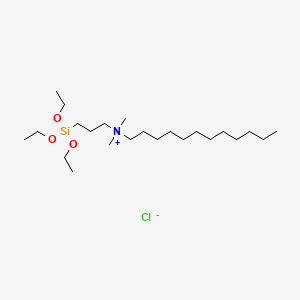
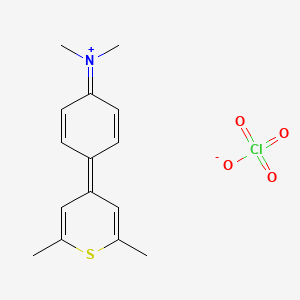
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)

